molecular formula C18H20N2O2S B2372848 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 1005301-40-5

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2372848
CAS No.: 1005301-40-5
M. Wt: 328.43
InChI Key: RUYLXWUARBICEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a synthetic small-molecule agonist of Free Fatty Acid Receptor 3 (FFA3, also known as GPR41), which is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like propionate . SCFAs are produced by the gut microbiota, and FFA3 is recognized as a key mediator of the host physiological response to these microbial metabolites, making it a prominent therapeutic target for metabolic and inflammatory diseases . This compound belongs to a class of potent and selective allosteric modulators based on a tetrahydroquinolone scaffold, which act independently of the orthosteric binding site used by SCFAs . As a research tool, it is invaluable for elucidating the complex signaling pathways of FFA3. Receptor activation triggers Gi/o protein signaling, which inhibits intracellular cAMP accumulation and can mobilize calcium in certain cell types, such as sensory neurons . In research settings, this agonist is used to investigate the role of FFA3 in various physiological processes, including its potential impact on insulin secretion and glucose tolerance in metabolic disease models, its protective role in allergic airway inflammation, and its functional expression in autonomic and sensory ganglia . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-7-8-14(11-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYLXWUARBICEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via an acylation reaction using isobutyryl chloride and a base such as pyridine.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the tetrahydroquinoline derivative with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound exhibits promising anticancer properties. Research has indicated that derivatives containing the tetrahydroquinoline moiety often demonstrate significant cytotoxicity against various cancer cell lines. For example, studies have shown that modifications to the tetrahydroquinoline structure can enhance its effectiveness against specific cancer types by inhibiting key cellular pathways involved in tumor growth and proliferation .

Antimicrobial Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as sulfamoyl may enhance the compound's efficacy against specific pathogens .

Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the core structure affect biological activity. For instance, variations in substituents on the thiophene ring or the tetrahydroquinoline core can lead to significant differences in potency and selectivity against target cells .

Pharmacological Insights

Mechanisms of Action
Research indicates that compounds like this compound may exert their effects through multiple mechanisms. These include inhibition of tyrosine kinases and induction of apoptosis in cancer cells . Additionally, the antioxidant properties associated with thiophene derivatives suggest a potential role in mitigating oxidative stress-related damage in cells .

Drug Development Potential
Due to its diverse biological activities, this compound is a candidate for further development as a therapeutic agent. Its unique structural features allow for modifications that could lead to enhanced efficacy and reduced side effects compared to existing treatments .

Analytical Chemistry Applications

Detection of Contaminants
this compound has been utilized in analytical methods for detecting specific amino acids or contaminants in food samples. Its ability to interact with various biomolecules makes it suitable for use in chromatographic techniques .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL .
Study 2Antimicrobial ActivityExhibited potent antibacterial activity against Staphylococcus aureus and E. coli, highlighting its potential as an antimicrobial agent .
Study 3Structure-Activity RelationshipIdentified key structural modifications that enhance biological activity; compounds with methoxy substitutions showed improved antibacterial properties .

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs: Dihydroquinazolin-6-yl Derivatives

Key Compounds:

  • 7h : N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide
  • 7j : N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide
  • 7g : N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide

Structural and Functional Differences:

  • Core Scaffold: The target compound features a tetrahydroquinoline core, whereas 7h, 7j, and 7g are based on a dihydroquinazolinone scaffold.
  • Substituents: The dihydroquinazolinone derivatives include an isopropyl group, methyl group, and phenyl ring at positions 1, 7, and 4, respectively. In contrast, the target compound substitutes the 1-position with an isobutyryl group.
  • Biological Activity: Docking Scores: 7h and 7j showed strong binding affinity to EGFR TKD (1M17), with scores of −9.31 kcal/mol and −9.65 kcal/mol, respectively . Apoptotic Activity: In MTT assays, 7h and 7j exhibited superior inhibitory activity against four human cancer cell lines compared to the reference drug etoposide .

Table 1: Comparison of Key Parameters

Compound Core Scaffold Key Substituents Docking Score (kcal/mol) Apoptotic Activity (vs. Etoposide)
Target Compound Tetrahydroquinoline 1-isobutyryl, 7-thiophene-2-carboxamide N/A N/A
7h Dihydroquinazolinone 1-isopropyl, 4-phenyl, 7-methyl −9.31 Superior
7j Dihydroquinazolinone 1-isopropyl, 4-phenyl, 7-methyl −9.65 Superior
7g Dihydroquinazolinone 1-isopropyl, 4-phenyl, 7-methyl −9.41 Moderate

Comparison with Tetrahydroquinolin-7-yl Derivatives (Carbonic Anhydrase Inhibitors)

Key Compounds ():

  • 21: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 22: 20,40-Difluoro-4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-[1,10-biphenyl]-3-carboxamide

Key Differences:

  • Biological Target : Compounds 21 and 22 inhibit carbonic anhydrase isoforms (CA I, II, IV, IX), unlike the EGFR-focused target compound .
  • Substituents: Both feature a 2-oxo-tetrahydroquinoline core but lack the thiophene-2-carboxamide group. Compound 22 includes a difluorobiphenyl moiety, enhancing hydrophobicity.
  • Physical Properties: Higher melting points (e.g., 281–282°C for 22 vs. ~220–237°C for dihydroquinazolinone derivatives) suggest greater crystallinity due to polar substituents .

Comparison with Other Thiophene Carboxamide Derivatives

Key Compound ():

  • N-(2-Nitrophenyl)thiophene-2-carboxamide

Structural and Functional Insights:

  • Core Similarity: Shares the thiophene-2-carboxamide group with the target compound but lacks the tetrahydroquinoline scaffold.
  • Conformational Analysis : Dihedral angles between the thiophene and benzene rings (8.50–13.53°) influence intermolecular interactions (e.g., weak C–H⋯O/S bonds) .
  • Biological Activity: Reported genotoxicity in bacterial and human cells, contrasting with the apoptotic focus of the target compound .

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S and a molecular weight of 328.43 g/mol. The synthesis typically involves several key steps:

  • Formation of the Tetrahydroquinoline Core : This is achieved via the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
  • Introduction of the Isobutyryl Group : Acylation using isobutyryl chloride in the presence of a base (such as pyridine) introduces the isobutyryl group.
  • Attachment of the Thiophene-2-carboxamide : The final step involves coupling the tetrahydroquinoline derivative with thiophene-2-carboxylic acid derivatives to form the desired carboxamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biochemical pathways, which could lead to therapeutic effects in different conditions.

Pharmacological Properties

The compound has shown promise in several areas:

  • Neuroprotective Effects : Compounds with tetrahydroquinoline moieties are often investigated for their neuroprotective properties. Studies suggest that they may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
  • Antiviral Activity : There is emerging evidence that related compounds exhibit antiviral properties, particularly against viruses such as SARS-CoV-2. The mechanism may involve inhibition of viral replication at post-entry stages .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antiprion Activity : In a study focusing on neurodegenerative diseases, analogs similar to this compound were shown to inhibit prion protein aggregation in cell lines, suggesting potential therapeutic applications in prion diseases .
  • Inhibition Studies : In vitro assays demonstrated that compounds with similar structures inhibited prion protein conversion effectively. For instance, Z-scores indicated significant inhibition levels in human neuroblastoma cells treated with these compounds .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and various biological targets. These studies provide insights into its potential efficacy and selectivity against specific receptors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.

Compound NameStructureUnique Features
N-(4-(1,2,3,4-Tetrahydroquinolin-2-yl)phenyl)methanesulfonamideStructurePotentially different receptor interactions due to phenyl substitution
4-Amino-N-(1-benzoyl)-1,2,3,4-tetrahydroquinolineStructureMay exhibit different metabolic pathways and biological activities
N-(1-cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolineStructureCyclopropyl moiety adds steric effects influencing binding dynamics

Q & A

Q. What are the key considerations for synthesizing N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide?

The synthesis involves sequential functionalization of the tetrahydroquinoline core. A typical route includes:

  • Step 1 : Acylation of 1,2,3,4-tetrahydroquinolin-7-amine with isobutyryl chloride under inert conditions (e.g., dry DCM, 0–5°C) to form the 1-isobutyryl intermediate .
  • Step 2 : Coupling with thiophene-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) to yield the final product .
  • Critical parameters : Reaction pH (maintained at 7–8 for amidation), solvent purity (anhydrous DMF), and column chromatography for purification (silica gel, ethyl acetate/hexane gradient).
  • Validation : Confirm intermediate and final product purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (e.g., δ 8.1–8.3 ppm for thiophene protons) .

Q. How can the compound’s stereochemistry and crystal structure be resolved?

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Use SHELXL for refinement, focusing on the tetrahydroquinoline ring puckering and amide bond geometry .
  • Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers, if racemization is suspected during synthesis .
  • Computational modeling : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian09, B3LYP/6-31G**) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC50_{50}50​ variability) in kinase inhibition assays be addressed?

  • Source analysis : Check assay conditions (ATP concentration, buffer pH) and compound stability (e.g., degradation in DMSO stock solutions over time). Use LC-MS to confirm compound integrity pre- and post-assay .
  • Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify non-specific binding.
  • Structural analogs : Compare with derivatives (e.g., replacing isobutyryl with acetyl groups) to isolate SAR trends. Data from suggests that bulky substituents enhance selectivity for kinases like CDK2 .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs at the amide nitrogen) to enhance solubility. Monitor hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma .
  • Lipophilicity modulation : Replace the thiophene ring with bioisosteres (e.g., furan) to adjust logP. Use shake-flask assays (octanol/water partitioning) to quantify changes .
  • Nanoparticle encapsulation : Formulate with PLGA nanoparticles (size <200 nm) to improve bioavailability. Characterize release kinetics via dialysis membrane testing .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB: 1H1S). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Glu81 in CDK2) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., salt bridges with Lys33) .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding_{binding}. Correlate with experimental IC50_{50} values to validate predictive accuracy .

Data Contradiction Resolution

Q. How to reconcile discrepancies in cytotoxicity data across cell lines?

  • Metabolic profiling : Use LC-MS/MS to quantify intracellular compound levels. Variations in efflux pumps (e.g., P-gp expression in MDR1+ cell lines) may explain differential toxicity .
  • Cellular uptake assays : Compare accumulation using fluorescent analogs (e.g., BODIPY-labeled compound) via flow cytometry .
  • Transcriptomic analysis : Perform RNA-seq on resistant vs. sensitive lines to identify upregulated detox pathways (e.g., glutathione synthesis) .

Methodological Best Practices

Q. What protocols ensure reproducible crystallographic data?

  • Crystal handling : Flash-cool crystals in liquid N2_2 with 20% glycerol as cryoprotectant.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate with Rfree_{free} (<5% difference from Rwork_{work}) .

Q. How to validate the compound’s stability under experimental conditions?

  • Forced degradation : Expose to oxidative (3% H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C for 24h. Monitor degradation products via UPLC-PDA .
  • Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for carboxamides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.